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Abstract

AZ-628 is a potent and selective, ATP-competitive inhibitor of Raf kinases, demonstrating
significant activity against BRAF, BRAF V600E mutant, and c-Raf-1.[1] It also exhibits inhibitory
effects on a range of other kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS.[2][3] This
compound has been shown to suppress anchorage-dependent and -independent growth,
induce cell cycle arrest, and promote apoptosis in various cancer cell lines, particularly those
harboring the BRAF V600E mutation.[2][4] These application notes provide detailed protocols
for utilizing AZ-628 in cell culture experiments, including cell viability assays, western blotting
for pathway analysis, and in vitro kinase assays.

Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of AZ-628
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Target Kinase IC50 (nM) Assay Conditions
c-Raf-1 29 Cell-free assay
BRAF (V600E) 34 Cell-free assay
BRAF (wild-type) 105 Cell-free assay

VEGFR2 - Inhibits activation
DDR2 - Inhibits activation
Lyn - Inhibits activation
Flt1 - Inhibits activation
FMS - Inhibits activation

Data compiled from multiple sources.[1][2][3][5]

ble 2: Cellul ity of AZ-628 in ¢ el Lines
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Data compiled from multiple sources.[2][6]
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Signaling Pathway

The primary mechanism of action of AZ-628 is the inhibition of the Raf kinases, which are key
components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently
hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and
differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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